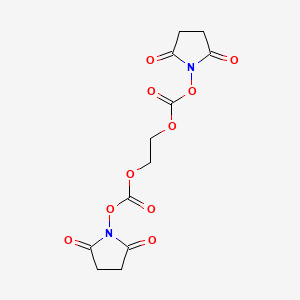![molecular formula C16H19NO3S2 B8230798 Poly(oxy-1,2-ethanediyl), alpha-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-omega-methoxy- CAS No. 201611-94-1](/img/structure/B8230798.png)
Poly(oxy-1,2-ethanediyl), alpha-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-omega-methoxy-
Overview
Description
Poly(oxy-1,2-ethanediyl), alpha-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-omega-methoxy- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyethyl group, a benzenecarbonothioylsulfanyl group, and a cyanopentanoate group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Poly(oxy-1,2-ethanediyl), alpha-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-omega-methoxy- typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyethanol with 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoic acid under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing benzenecarbonothioylsulfanyl group.
Reduction: Reduction reactions can target the cyanopentanoate group, converting the nitrile to an amine.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines or amides can be formed.
Substitution: Various substituted ethers or esters can be produced.
Scientific Research Applications
Poly(oxy-1,2-ethanediyl), alpha-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-omega-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-omega-methoxy- involves its interaction with specific molecular targets. The benzenecarbonothioylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyanopentanoate group may also interact with cellular receptors or enzymes, modulating their function.
Comparison with Similar Compounds
- 2-Methoxyethyl 4-methylbenzenesulfonate
- 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
- 4-Methylbenzenesulfonic acid 2-(2-(2-methoxyethoxy)ethoxy)ethyl ester
Comparison: Compared to these similar compounds, Poly(oxy-1,2-ethanediyl), alpha-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-omega-methoxy- is unique due to the presence of both the benzenecarbonothioylsulfanyl and cyanopentanoate groups
Properties
IUPAC Name |
2-methoxyethyl 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-16(12-17,9-8-14(18)20-11-10-19-2)22-15(21)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQJAYXCSMTMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OCCOC)(C#N)SC(=S)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
201611-94-1 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-ω-methoxy- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201611-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID901123028 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-ω-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201611-94-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-ω-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate](/img/structure/B8230715.png)
![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B8230716.png)
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(E)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8230724.png)

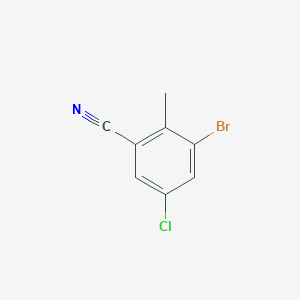
![1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride](/img/structure/B8230748.png)
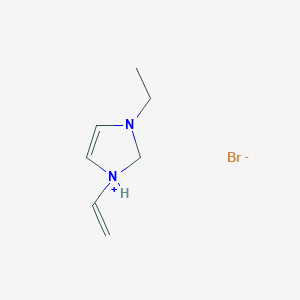
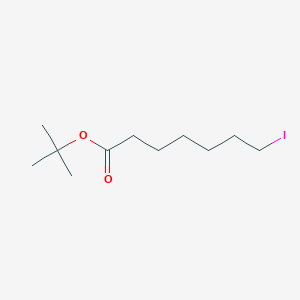
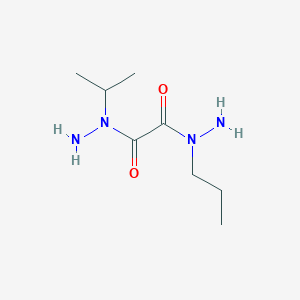
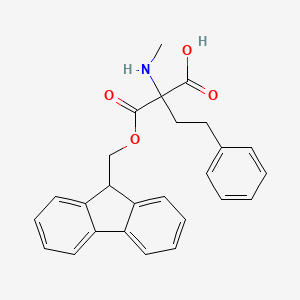
![2-[3-(1-Hydroxyethyl)phenyl]ethyl-methylcarbamic acid](/img/structure/B8230789.png)
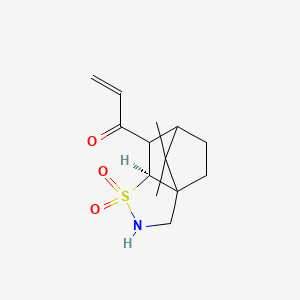
![alpha-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-omega-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-poly(oxy-1,2-ethanediyl)](/img/structure/B8230801.png)
